molecular formula C13H20N2 B3249986 7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- CAS No. 199609-67-1

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl-

Cat. No.: B3249986
CAS No.: 199609-67-1
M. Wt: 204.31 g/mol
InChI Key: SKYYXVRRINSHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- is a chemical compound with the molecular formula C13H20N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 7-nitroquinoline, followed by methylation of the resulting amine. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems are often employed to achieve higher yields and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can further modify the structure, leading to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the tetramethyl groups.

    1,2,3,4-Tetrahydroquinoline: A simpler derivative without the amino and tetramethyl groups.

    Quinoline: The parent compound with a fully aromatic structure.

Uniqueness

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and the tetrahydro structure contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-8-7-13(3,4)15-12-9(2)11(14)6-5-10(8)12/h5-6,8,15H,7,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYYXVRRINSHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2C)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl-
Reactant of Route 2
7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl-
Reactant of Route 3
7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl-
Reactant of Route 4
7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl-
Reactant of Route 5
7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl-
Reactant of Route 6
7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.